1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane

Fragment-based drug design Lead-likeness Physicochemical property optimization

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (CAS 288155-30-6, synonym: 3,3′-dithiobis(5-methyl-1H-pyrazole), also referred to as DMPD) is a symmetrical disulfide compound comprising two 5-methyl-1H-pyrazole rings linked directly at their 3-positions via a disulfide (–S–S–) bridge. With a molecular formula of C8H10N4S2 and a molecular weight of 226.32 g/mol, the compound features two free N–H hydrogen bond donors on the pyrazole rings, structurally distinguishing it from N-alkylated analogs.

Molecular Formula C8H10N4S2
Molecular Weight 226.3 g/mol
CAS No. 288155-30-6
Cat. No. B3121514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
CAS288155-30-6
Molecular FormulaC8H10N4S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)SSC2=NNC(=C2)C
InChIInChI=1S/C8H10N4S2/c1-5-3-7(11-9-5)13-14-8-4-6(2)10-12-8/h3-4H,1-2H3,(H,9,11)(H,10,12)
InChIKeyBCIIBRJIADPFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (CAS 288155-30-6): Structural Identity and Procurement Baseline for a Direct-Linked Pyrazolyl Disulfide Building Block


1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (CAS 288155-30-6, synonym: 3,3′-dithiobis(5-methyl-1H-pyrazole), also referred to as DMPD) is a symmetrical disulfide compound comprising two 5-methyl-1H-pyrazole rings linked directly at their 3-positions via a disulfide (–S–S–) bridge . With a molecular formula of C8H10N4S2 and a molecular weight of 226.32 g/mol, the compound features two free N–H hydrogen bond donors on the pyrazole rings, structurally distinguishing it from N-alkylated analogs . This compound belongs to the broader class of heterocyclic disulfides that have garnered attention as redox-active scaffolds, metal-coordination ligand precursors, and pharmacologically relevant building blocks in medicinal chemistry and agrochemical research [1].

Why Generic Substitution Fails for 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane: The Functional Consequences of Linker Topology, NH Availability, and Redox Accessibility


In-class pyrazolyl disulfides are not functionally interchangeable because three structural variables—the presence or absence of a methylene spacer between the pyrazole ring and the disulfide bridge, the N-substitution pattern (free NH vs. N–CH₃), and the regioisomeric attachment point on the pyrazole ring—govern redox potential, hydrogen-bonding capacity, metal-coordination geometry, and metabolic susceptibility [1]. A methylene spacer (as in CAS 802007-38-1) electronically insulates the disulfide from the aromatic π-system, shifting its redox behavior, while N-methylation (as in CAS 79208-63-2) eliminates both hydrogen bond donor capacity and the tautomeric equilibrium that influences nucleophilicity and receptor recognition . These differences, elaborated quantitatively below, mean that substituting an analog without verifying the specific linker and substitution topology can alter or abolish the desired chemical or biological function [2].

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Molecular Weight Advantage of Direct Disulfide Linkage vs. Methylene-Bridged Analog (CAS 802007-38-1)

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (target) bears a direct disulfide bond at the pyrazole C3 positions, yielding a molecular weight of 226.32 g/mol—12.4% lower than the methylene-bridged analog 1,2-bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane (CAS 802007-38-1) at 254.38 g/mol . This 28 Da reduction positions the target compound more favorably within the Rule-of-Three (MW ≤300) and lead-likeness (MW ≤350) guidelines for fragment-based and early-stage drug discovery programs, where every dalton impacts ligand efficiency metrics [1].

Fragment-based drug design Lead-likeness Physicochemical property optimization CNS drug discovery

Hydrogen Bond Donor Capacity: Free NH-Pyrazole vs. N-Methylated Analog (CAS 79208-63-2)

The target compound possesses two hydrogen bond donors (HBD) from its free pyrazole N–H groups, whereas 1,2-bis(1-methyl-1H-pyrazol-3-yl)disulfane (CAS 79208-63-2) has zero HBD due to N-methyl capping . This difference of ΔHBD = 2 is substantial in the context of Lipinski's Rule of Five (HBD ≤5) and influences aqueous solubility, passive membrane permeability, and the ability to engage biological targets through directional hydrogen bonds [1]. Notably, the target compound's HBD count of 2 falls within the optimal range for oral drug space (HBD ≤3 for CNS; ≤5 for peripheral targets), providing a balanced profile that the N-methyl analog entirely lacks.

Hydrogen bond donor count Drug-likeness Permeability Solubility Target engagement

Class-Level Antimicrobial Potency Benchmarking of Pyrazole-Disulfide Hybrids from Published Primary Literature

While no published primary study has directly assayed 1,2-bis(5-methyl-1H-pyrazol-3-yl)disulfane for antimicrobial activity, the structurally related class of pyrazole-disulfide hybrids exhibits potent, quantifiable activity. Li et al. (2024) reported that compound 7f—a 1-methyl-1H-pyrazol-5-amine derivative incorporating a disulfide moiety—demonstrated antifungal EC₅₀ = 0.64 mg/L against Valsa mali, outperforming allicin (EC₅₀ = 26.0 mg/L) by 40.6-fold and approaching tebuconazole (EC₅₀ = 0.33 mg/L) [1]. Additionally, compound 7b exhibited antibacterial MIC₉₀ = 1.56 mg/L against Pseudomonas syringae pv. actinidiae, surpassing allicin, bismerthiazol, and streptomycin sulfate [2]. These data establish that the pyrazole-disulfide pharmacophore can deliver low mg/L potency across fungal and bacterial targets [3].

Antifungal activity Antibacterial activity Crop protection Structure-activity relationships Disulfide pharmacophore

Redox-Active Disulfide Bridge: Half-Wave Potential Range of Pyrazole-Containing Disulfide Ligands vs. Aliphatic Disulfide Controls

Pyrazole-containing disulfide ligands (structurally analogous to the target compound) form Cu(I) complexes with half-wave potentials (E₁/₂) of approximately +0.55 V versus Ag/AgCl, as reported by Ording-Wenker et al. (2015) for ligands L3 and L4 [1]. This value is significantly more positive than aliphatic disulfide ligands L1 and L2 in the same study, which exhibit less positive E₁/₂ values, indicating that the pyrazolyl electronic environment stabilizes the Cu(I)-disulfide state and disfavors spontaneous oxidation to Cu(II)-μ-thiolate species [2]. The direct conjugation of the S–S bridge with the pyrazole π-system in the target compound (3,3′-linkage) is expected to further modulate this redox potential relative to non-conjugated analogs, providing a tunable redox handle for applications requiring controlled disulfide cleavage.

Redox chemistry Copper coordination Disulfide electrochemistry Metallodrug design Redox-switchable ligands

Regioisomeric Differentiation: 3,3′-Disulfide Target vs. 4,4′-Disulfide Analog (CAS 1211751-27-7) — Electronic Conjugation and Steric Accessibility

The target compound links the two pyrazole rings via the 3-position (adjacent to the pyrazole N2 nitrogen), placing the S–S bond in direct through-bond conjugation with the pyrazole π-system and the ring N–H . In contrast, 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole (CAS 1211751-27-7) attaches the disulfide at the 4-position, which is electronically meta-like relative to both ring nitrogens, disrupting conjugation . While quantitative redox or reactivity data for this specific pair are not yet available in the primary literature, the 3,3′-regioisomer (target) is predicted to exhibit enhanced resonance stabilization of the disulfide bond and greater steric accessibility for nucleophilic attack at sulfur, based on established pyrazole reactivity principles [1].

Regioisomerism Electronic conjugation Steric effects Nucleophilic aromatic substitution Coordination chemistry

Optimal Procurement and Deployment Scenarios for 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Low-MW, NH-Donor Disulfide Scaffolds

The target compound's molecular weight of 226.32 g/mol places it well within fragment space (MW <300), while its two free NH hydrogen bond donors enable key polar interactions with biological targets—a capability entirely absent in N-methylated analogs such as CAS 79208-63-2 (HBD = 0) [1]. For fragment screening collections targeting kinases, proteases, or metalloenzymes where hinge-region or active-site hydrogen bonding is essential, the target compound offers a differentiated pharmacophore that the N-methyl and methylene-bridged analogs cannot replicate [2].

Metal-Organic Coordination Chemistry and Cu(I) Disulfide Complex Synthesis

Based on the class-level electrochemical evidence that pyrazole-disulfide Cu(I) complexes exhibit half-wave potentials of approximately +0.55 V (vs. Ag/AgCl), the target compound is a rational precursor for synthesizing air-stable Cu(I) disulfide complexes [1]. The direct 3,3′-S–S linkage provides through-conjugation with the pyrazole ring, which may further modulate the redox potential relative to the methylene-bridged or N-alkylated analogs, enabling finer control over metal oxidation state stability [2].

Antimicrobial Lead Optimization Starting from Pyrazole-Disulfide Core Scaffolds

The published antimicrobial potency data for structurally related pyrazole-disulfide hybrids—EC₅₀ = 0.64 mg/L (antifungal, V. mali) and MIC₉₀ = 1.56 mg/L (antibacterial, P. syringae)—establish the class as a validated hit series for crop protection and anti-infective programs [1]. The target compound, with its free NH groups and direct disulfide attachment, represents an underexplored scaffold within this phenotype that may yield differentiated SAR relative to the N-methyl-5-amine disulfide derivatives already characterized in the literature [2].

Synthetic Methodology Development Leveraging Regiochemically Defined Disulfide Electrophiles

The 3,3′-disulfide linkage in the target compound provides well-defined regiochemistry for S-arylation, thiol-disulfide exchange, and sodium dithionite-mediated sulfide conversion reactions, as established for the broader pyrazolyl disulfide class [1]. The steric accessibility of sulfur at the 3-position (vs. the more hindered 4-position in CAS 1211751-27-7) makes the target compound preferable for synthetic chemistry applications requiring predictable and efficient disulfide functionalization [2].

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